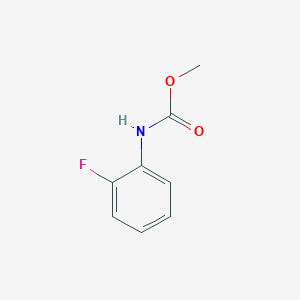

methyl (2-fluorophenyl)carbamate

Beschreibung

Methyl (2-fluorophenyl)carbamate is a carbamate derivative featuring a fluorine atom at the ortho position of the phenyl ring. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and enzymatic inhibition properties. This compound has been synthesized via reactions involving dimethyl carbonate and nitroarenes, yielding a 52% product (as per NMR characterization: δ 7.32–6.98 ppm for aromatic protons, δ 3.62 ppm for methyl carbamate, and δ -121.57 ppm for fluorine in $^{19}\text{F}$ NMR) . Its structure-activity relationships (SAR) are influenced by the fluorine substituent’s electronic and steric effects, which modulate reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer |

16664-12-3 |

|---|---|

Molekularformel |

C8H8FNO2 |

Molekulargewicht |

169.15 g/mol |

IUPAC-Name |

methyl N-(2-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |

InChI-Schlüssel |

UQXGLXYIKIRYHD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC1=CC=CC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of methyl N-(2-fluorophenyl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

methyl (2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

methyl (2-fluorophenyl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Methyl (4-Fluorophenyl)Carbamate (Flubendazole Analog) : Substitution at the para position (e.g., in flubendazole, methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) enhances antiparasitic activity compared to ortho-substituted derivatives. The para-fluorine improves lipophilicity and target binding in helminths .

- This derivative is less toxic than ethyl carbamates but lacks pesticidal efficacy .

Table 1: Influence of Substituent Position on Properties

Alkyl Chain Variations: Methyl vs. Ethyl Carbamates

- Methyl Carbamates: Generally non-genotoxic, as methyl groups cannot form reactive epoxides during metabolism. Methyl (2-fluorophenyl)carbamate is less carcinogenic than ethyl analogs .

- Ethyl Carbamates: Ethyl derivatives (e.g., ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate, a fentanyl analog) exhibit higher carcinogenicity and stronger acetylcholinesterase inhibition. In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity over methyl variants .

Table 2: Methyl vs. Ethyl Carbamate Comparison

Functional Group Modifications

- Halogenated Derivatives: Bromine or chlorine substitution (e.g., phenyl (2-chloro-4-hydroxyphenyl)carbamate) increases electrophilicity, enhancing reactivity in nucleophilic environments. However, bromine analogs like methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate may pose higher toxicity risks .

- Nitro and Hydroxyl Groups : Nitro-containing carbamates (e.g., methyl (2-fluoro-2,2-dinitroethyl)carbamate) exhibit explosive hazards but are valuable intermediates in fluorination reactions .

Table 3: Impact of Functional Groups

Lipophilicity and Pharmacokinetics

Lipophilicity (log P) is critical for bioavailability. Methyl (2-fluorophenyl)carbamate has a calculated log k (HPLC) comparable to other fluorinated carbamates but lower than chlorinated analogs. For instance, 4-chloro-2-aminophenyl carbamates exhibit higher log P values, improving blood-brain barrier penetration but increasing neurotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.